Benzyltrimethylammonium dichloroiodate

説明

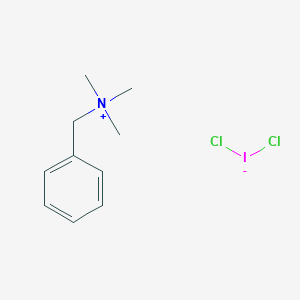

Benzyltrimethylammonium dichloroiodate (BTMACI) is a quaternary ammonium polyhalide salt with the chemical formula $[PhCH2N(CH3)3]^+[ICl2]^-$. It is a stable, crystalline solid widely used as a halogenating and oxidizing agent in organic synthesis. BTMACI is notable for its ability to transfer iodine or chlorine selectively under mild conditions, making it advantageous over molecular halogens like $Br2$ or $I2$, which are hazardous and difficult to handle . Key applications include iodination of phenols, enaminones, and aromatic amines, as well as catalysis in multicomponent reactions .

特性

InChI |

InChI=1S/C10H16N.Cl2I/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDJNZTUDFPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114971-52-7 | |

| Record name | Benzyltrimethylammonium dichloroiodate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114971-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, dichloroiodate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Benzyltrimethylammonium dichloroiodate can be synthesized through a straightforward reaction involving benzyltrimethylammonium chloride and iodine monochloride. The reaction typically occurs in an organic solvent such as methanol or dimethyl sulfoxide under controlled temperature conditions. The product is then purified through recrystallization to obtain the desired compound .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Benzyltrimethylammonium dichloroiodate is primarily used as an oxidizing agent. It undergoes various types of reactions, including:

Oxidation: It is used to oxidize alcohols to aldehydes or ketones.

Substitution: It can participate in halogenation reactions, where it introduces iodine into organic molecules.

The major products formed from these reactions depend on the starting materials and reaction conditions. For example, the oxidation of a primary alcohol with this compound yields an aldehyde .

科学的研究の応用

作用機序

The mechanism by which benzyltrimethylammonium dichloroiodate exerts its effects involves the transfer of iodine and chlorine atoms to the substrate. This process typically involves the formation of an intermediate complex, which then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction being carried out .

類似化合物との比較

Mechanistic Insights and Limitations

- Iodination Mechanism: BTMACI generates hypoiodite ($IO^-$) intermediates in the presence of methanol, enabling electrophilic aromatic substitution .

- Co-Catalyst Dependency : BTMACI often requires ZnCl₂ to activate substrates, increasing procedural complexity compared to self-activating reagents like $N$-iodosuccinimide .

生物活性

Benzyltrimethylammonium dichloroiodate (BTMD) is a quaternary ammonium compound with the molecular formula and CAS number 114971-52-7. It has gained attention in organic chemistry for its role as a halogenation agent and its potential biological applications. This article reviews the biological activity of BTMD, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

BTMD is characterized by its yellow to orange crystalline appearance and has a melting point ranging from 120°C to 133°C. It is soluble in polar solvents and exhibits hygroscopic behavior, necessitating storage under inert conditions to maintain stability .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.05 g/mol |

| Appearance | Yellow to orange crystals |

| Melting Point | 120°C - 133°C |

| Solubility | Soluble in polar solvents |

BTMD acts primarily as a halogenating agent, facilitating the introduction of iodine into organic substrates. This property is particularly useful in the iodination of aromatic compounds. The reaction mechanism typically involves the formation of an aryl iodide through electrophilic aromatic substitution, where BTMD generates an electrophilic iodine species in situ .

Biological Applications

- Antimicrobial Activity : Studies have indicated that BTMD exhibits antimicrobial properties against various bacterial strains. Its quaternary ammonium structure contributes to its ability to disrupt microbial membranes, leading to cell lysis.

- Anticancer Potential : Research has explored the cytotoxic effects of BTMD on cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, potentially through the induction of apoptosis in malignant cells .

- Synthesis of Bioactive Compounds : BTMD is utilized in synthesizing various bioactive molecules, including thiocyanato derivatives. Mechanochemical methods employing BTMD have demonstrated efficient pathways for creating functionalized anilines, which are valuable in pharmaceutical development .

Case Studies

- Iodination Reactions : A study published in The Journal of Organic Chemistry demonstrated the effectiveness of BTMD in iodinating anilines under mild conditions, yielding high product purity and yield. This method offers a safer alternative to traditional iodination techniques that often involve hazardous reagents .

- Mechanochemical Thiocyanation : Another significant application involves the mechanochemical thiocyanation of aryl compounds using BTMD and ammonium thiocyanate. This approach not only enhances reaction efficiency but also minimizes environmental impact compared to solvent-based methods .

Safety and Handling

BTMD is classified as a hazardous substance, with potential skin and eye irritations noted in safety data sheets. Appropriate handling measures include wearing protective equipment and ensuring adequate ventilation during use .

Q & A

Q. What are the established synthetic protocols for preparing benzyltrimethylammonium dichloroiodate, and how is its purity validated?

this compound is synthesized via quaternization of benzyltrimethylammonium chloride with iodine monochloride (ICl) in acetic acid under controlled conditions . Purification typically involves recrystallization from polar solvents, with melting point analysis (124–126°C) and elemental analysis (C, H, N, Cl, I) used to confirm purity . Spectroscopic techniques like IR and NMR are employed to verify structural integrity, though care must be taken to avoid decomposition during analysis due to its hygroscopic nature .

Q. What are the primary reaction types mediated by this compound in organic synthesis?

This reagent is widely used for:

- Iodination : Efficient iodination of aromatic compounds (e.g., phenols, anilines) under solvent-free or mild conditions, often with ZnCl₂ as a catalyst to enhance regioselectivity .

- Oxidation : Oxidation of α-hydroxy acids (e.g., glycolic acid) to ketones via a two-electron transfer mechanism, with pseudo-first-order kinetics observed under acidic conditions .

- Halogenation : Unexpected α-chlorination of tertiary enaminones, likely due to in situ generation of Cl⁺ species .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis. Conduct reactions in aprotic solvents (e.g., DCM, acetic acid) to minimize decomposition. Pre-dry solvents and avoid prolonged exposure to light .

Advanced Research Questions

Q. What kinetic and mechanistic insights govern its role in oxidation reactions?

In the oxidation of α-hydroxy acids, the rate-determining step involves the formation of a hypervalent iodine intermediate, as evidenced by deuterium isotope studies (kH/kD = 2.1–3.0) indicating C–H bond cleavage . Pseudo-first-order kinetics are maintained by using excess substrate, and Arrhenius plots reveal activation energies of ~50–70 kJ/mol, consistent with a concerted electron-transfer mechanism .

Q. How can contradictory results in reaction pathways (e.g., iodination vs. chlorination) be resolved?

Contradictions arise from solvent polarity and catalyst effects. For example:

- In iodination of enaminones, polar solvents favor iodination, while non-polar media promote α-chlorination via Cl⁺ generation .

- Use of ZnCl₂ in aromatic iodination suppresses side reactions by stabilizing the iodinating species (I⁺) .

Methodological adjustments include systematic solvent screening and in situ monitoring (e.g., UV-Vis, TLC) to track intermediate formation .

Q. What role does solvent choice play in optimizing reaction efficiency and selectivity?

- Solvent-free conditions : Enhance iodination yields (e.g., 85–95% for aromatic ethers) by reducing side hydrolysis .

- Acetic acid : Facilitates oxidation reactions by protonating the substrate, accelerating electron transfer .

- Dichloromethane : Preferred for halogenation due to low nucleophilicity, minimizing unwanted nucleophilic attacks .

Q. How is this compound employed in advanced heterocyclic synthesis?

It serves as a selective oxidizer in multi-step syntheses. For example, in preparing 6-iodobenzothiazole-2-amine, it replaces bromine to improve regioselectivity and reduce over-halogenation, achieving >80% yield under mild conditions (RT, DMSO/H₂O) . This application highlights its utility in constructing pharmacologically relevant scaffolds.

Q. What analytical methods are critical for characterizing reaction intermediates and byproducts?

- Conductometric analysis : Tracks ionic intermediates in real-time, useful for studying quaternary ammonium reagent behavior .

- Mass spectrometry (MS) : Identifies transient iodinated or chlorinated intermediates.

- X-ray crystallography : Resolves structural ambiguities in polyhalogenated products, as demonstrated in studies of dihaloiodate salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。